molecular formula C22H22FN3O2 B6507551 N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide CAS No. 941871-82-5

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide

Cat. No. B6507551
CAS RN: 941871-82-5
M. Wt: 379.4 g/mol
InChI Key: QVGXBVDVIXDHHC-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide, or simply N-DMNPEFED, is a chemical compound with a wide range of applications in scientific research. It is a synthetic compound that is used as a ligand or receptor in various biochemical and physiological studies. N-DMNPEFED is a derivative of N-methyl-N-phenyl-ethanediamide, which is a well-known compound in the pharmaceutical industry. N-DMNPEFED has a high affinity for certain proteins and receptors, making it a useful tool for studying the effects of ligand-receptor interactions.

Scientific Research Applications

N-DMNPEFED has a wide range of applications in scientific research. It is commonly used as a ligand in biochemical and physiological studies. It has been used to study the effects of ligand-receptor interactions, as well as to study the structure and function of various proteins and receptors. N-DMNPEFED has also been used to study the effects of drugs on the body, as well as to study the effects of various diseases on the body.

Mechanism of Action

N-DMNPEFED binds to certain proteins and receptors in the body, which results in a variety of biochemical and physiological effects. It binds to certain proteins, such as G-protein coupled receptors (GPCRs), which are involved in a variety of cellular processes. When N-DMNPEFED binds to a GPCR, it activates the receptor, resulting in a cascade of biochemical reactions. These reactions can result in the release of various hormones, neurotransmitters, and other chemicals that can affect the body in various ways.
Biochemical and Physiological Effects
N-DMNPEFED has a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of catecholamines. N-DMNPEFED has also been found to have an inhibitory effect on the release of certain neurotransmitters, such as dopamine and norepinephrine. Additionally, N-DMNPEFED has been found to have an inhibitory effect on the release of certain hormones, such as cortisol and aldosterone.

Advantages and Limitations for Lab Experiments

N-DMNPEFED has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a high affinity for certain proteins and receptors, making it a useful tool for studying the effects of ligand-receptor interactions. However, N-DMNPEFED has several limitations for use in laboratory experiments. It has a short half-life in solution, making it difficult to study the long-term effects of ligand-receptor interactions. Additionally, it is difficult to control the concentration of N-DMNPEFED in solution, making it difficult to study the effects of varying concentrations of the compound.

Future Directions

N-DMNPEFED has a wide range of potential applications in scientific research. Future research should focus on developing more efficient methods of synthesizing N-DMNPEFED, as well as developing methods to more accurately control the concentration of the compound in solution. Additionally, future research should focus on studying the effects of N-DMNPEFED on various proteins and receptors, as well as studying the long-term effects of ligand-receptor interactions. Finally, future research should focus on studying the effects of N-DMNPEFED on various diseases, as well as developing methods to more accurately study the effects of drugs on the body.

Synthesis Methods

N-DMNPEFED can be synthesized using a variety of methods. The most common method is the reaction of N-methyl-N-phenyl-ethanediamide with 4-fluorophenyl bromide. This reaction is typically conducted in an organic solvent such as dichloromethane or acetone. The reaction is typically carried out at temperatures between 40-50°C and is typically complete within 24 hours.

properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-26(2)20(19-9-5-7-15-6-3-4-8-18(15)19)14-24-21(27)22(28)25-17-12-10-16(23)11-13-17/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGXBVDVIXDHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)F)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide

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